Boscalid-5-hydroxy

Catalog No.
S914167
CAS No.
661463-87-2
M.F
C18H12Cl2N2O2
M. Wt
359.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boscalid-5-hydroxy

CAS Number

661463-87-2

Product Name

Boscalid-5-hydroxy

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide

Molecular Formula

C18H12Cl2N2O2

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24)

InChI Key

GLTMLPGXPMAIOI-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl
  • Origin: Boscalid-5-hydroxy is formed when the fungicide boscalid breaks down in the environment or within an organism [].
  • Significance: Boscalid-5-hydroxy is one of the major metabolites of boscalid, and understanding its properties helps assess the environmental fate and potential impact of boscalid use [].

Molecular Structure Analysis

  • Boscalid-5-hydroxy has the chemical formula C18H12Cl2N2O2 [].
  • Its structure includes a chlorinated pyridine ring connected to a biphenyl moiety with a hydroxyl group (OH) attached [].
  • The specific arrangement of these atoms likely influences its chemical properties and interactions with other molecules [].

Chemical Reactions Analysis

  • The specific chemical reactions involved in the synthesis of Boscalid-5-hydroxy are not publicly available.
  • However, research suggests that it forms through hydroxylation, a process where a hydrogen atom (H) is replaced by an OH group, on the boscalid molecule.
  • Boscalid-5-hydroxy is further expected to undergo environmental degradation processes, but the specific breakdown pathways require further investigation.

Physical And Chemical Properties Analysis

  • Data on physical and chemical properties of Boscalid-5-hydroxy, such as melting point, boiling point, and solubility, are not readily available in scientific literature.
  • Boscalid-5-hydroxy is a metabolite, and its mechanism of action is not directly relevant to its function.
  • The mechanism of action for fungicidal activity lies with the parent compound, boscalid [].
  • Information on the specific hazards of Boscalid-5-hydroxy is limited.
  • Given its structural similarity to boscalid, it's advisable to handle it with care using appropriate personal protective equipment following general laboratory safety guidelines [, ].

Boscalid-5-hydroxy is a metabolite of boscalid, a broad-spectrum fungicide commonly used in agriculture [PubChem Boscalid, ]. While boscalid itself is the active ingredient in fungicide formulations, Boscalid-5-hydroxy is a product of boscalid degradation in the environment and within organisms.

Environmental Monitoring

Scientific research utilizes Boscalid-5-hydroxy as a marker compound for tracking the environmental fate of boscalid after application. Since boscalid degrades to Boscalid-5-hydroxy, detecting its presence in soil and water indicates prior use of boscalid-containing fungicides. This information is valuable in assessing the environmental persistence of boscalid and potential ecological risks [LGC Standards Boscalid-5-hydroxy, ].

XLogP3

4.5

Dates

Modify: 2023-08-16

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